molecular formula C11H10ClN3O2S B2497263 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile CAS No. 1797143-93-1

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile

Cat. No. B2497263
CAS RN: 1797143-93-1
M. Wt: 283.73
InChI Key: LDBFUNSIIZJQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile, also known as CP-690,550, is a compound that has been studied for its potential as an immunosuppressive drug. It was first synthesized in 2003 and has since been the subject of extensive scientific research.

Mechanism of Action

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile inhibits the activity of JAK enzymes, specifically JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathway of interleukin-2 (IL-2) and other cytokines that are important for immune cell activation and proliferation. By inhibiting JAK3, this compound reduces the production of inflammatory cytokines and the activation of immune cells, leading to immunosuppression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines such as IL-6, IL-17, and TNF-α. It has also been shown to reduce the activation of T cells and B cells, which are important immune cells involved in autoimmune diseases. In clinical studies, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile in lab experiments is its specificity for JAK3. This allows for targeted inhibition of immune cell activation without affecting other signaling pathways. However, this compound has been shown to have off-target effects on other JAK enzymes, which can lead to adverse effects such as an increased risk of infection. In addition, the long-term effects of this compound on the immune system are not well understood and require further study.

Future Directions

There are several future directions for the study of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the study of the long-term effects of this compound on the immune system, particularly in patients with chronic autoimmune diseases. Finally, the potential use of this compound in combination with other immunosuppressive drugs for the treatment of autoimmune diseases is an area of ongoing research.
In conclusion, this compound is a compound that has shown promise as an immunosuppressive drug for the treatment of autoimmune diseases. Its specificity for JAK3 and its ability to reduce the production of inflammatory cytokines make it an attractive candidate for further study. However, its off-target effects and long-term effects on the immune system require further investigation.

Synthesis Methods

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile can be synthesized using a multistep process that involves the reaction of 3-chloropyridine with sodium hydride, followed by the addition of 1,2,3,6-tetrahydropyridine-4-carbonitrile and sulfonyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been studied for its potential as an immunosuppressive drug. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition leads to a decrease in the production of inflammatory cytokines and a reduction in immune cell activation. This compound has been tested in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-3,6-dihydro-2H-pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-2-1-10(8-14-11)18(16,17)15-5-3-9(7-13)4-6-15/h1-3,8H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUNSIIZJQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C#N)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.